molecular formula C22H20N2O2S2 B2843645 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1396876-01-9

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2843645
CAS No.: 1396876-01-9
M. Wt: 408.53
InChI Key: KKFYNVKQUWTMLM-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H20N2O2S2 and its molecular weight is 408.53. The purity is usually 95%.
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Biological Activity

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, identified by its CAS number 1396876-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O2S2C_{22}H_{20}N_{2}O_{2}S_{2}, with a molecular weight of 408.5 g/mol. The compound features a naphthalene backbone substituted with pyridine and thiophene groups, which are crucial for its biological interactions.

PropertyValue
CAS Number1396876-01-9
Molecular FormulaC22H20N2O2S2
Molecular Weight408.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound act as inhibitors of fatty acid binding protein 4 (FABP4), which is involved in metabolic and inflammatory processes. Inhibiting FABP4 can potentially mitigate conditions like diabetes and atherosclerosis . The binding affinity of these compounds has been shown to be comparable or superior to established inhibitors, suggesting a promising therapeutic profile.

Antimicrobial Properties

Naphthalene derivatives, including sulfonamides, have been widely studied for their antimicrobial activities. For instance, studies have demonstrated that naphthalene-based compounds exhibit significant antibacterial properties against various pathogens, making them candidates for developing new antibiotics .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of naphthalene sulfonamides. A study indicated that certain derivatives showed cytotoxic effects in cancer cell lines, suggesting that modifications to the naphthalene structure could enhance their efficacy against tumors . The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes critical for cancer cell survival.

Case Studies

  • FABP4 Inhibition : A study focused on naphthalene-1-sulfonamide derivatives revealed their ability to inhibit FABP4 effectively. The binding studies using X-ray crystallography illustrated how these compounds interact within the binding pocket, providing insights into their inhibitory mechanisms .
  • Antimicrobial Screening : In a synthesis study involving naphthalene-substituted sulfanilamides, researchers reported promising results against bacterial strains, indicating that these compounds could serve as effective antimicrobial agents with minimal side effects .
  • Cytotoxicity in Cancer Models : Another study demonstrated that certain naphthalene derivatives exhibited significant cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin, highlighting their potential as novel anticancer agents .

Scientific Research Applications

Antiviral Activity

Recent studies have identified compounds with structural similarities to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide as promising antiviral agents. For instance, N-Heterocycles have been reported to exhibit activity against viruses such as hepatitis C and influenza. Research indicates that modifications in the molecular structure can enhance antiviral efficacy, suggesting that similar approaches could be applied to derivatives of the compound .

Case Study: Antiviral Efficacy

A study detailed the synthesis of various N-Heterocycles and their evaluation against viral strains. Compounds with pyridine and thiophene moieties showed significant inhibition of viral replication at low concentrations, indicating that the structural features present in this compound may confer similar benefits .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Research into sulfonamide derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Enzyme Inhibition

This compound may exhibit enzyme inhibitory activity, which is crucial for developing drugs targeting various diseases. The sulfonamide group is known for its ability to act as a competitive inhibitor for certain enzymes.

Example of Enzyme Targeting

Inhibitors derived from sulfonamides have been used to target carbonic anhydrases and other important enzymes in metabolic pathways. The presence of the pyridine and thiophene rings may enhance binding affinity and selectivity towards these targets, warranting further investigation into their biochemical interactions .

Molecular Recognition

The unique structural features of this compound facilitate molecular recognition processes, which are vital in drug design and development.

Applications in Drug Development

The compound's ability to form stable interactions with biological macromolecules can be leveraged in designing new drugs that require high specificity and low toxicity. Research has highlighted how modifications to the molecular scaffold can improve binding characteristics without compromising biological activity .

Summary Table of Applications

Application Description References
Antiviral ActivityInhibitory effects against various viruses; potential for treatment development
Anticancer PropertiesInhibition of cancer cell proliferation; modulation of survival pathways
Enzyme InhibitionCompetitive inhibition of key metabolic enzymes; potential therapeutic uses
Molecular RecognitionHigh specificity interactions with biological targets; implications for drug design

Q & A

Q. Basic: What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized for purity?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between naphthalene-1-sulfonyl chloride and the corresponding amine derivative (N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine). Key steps include:

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is used to enhance solubility .
  • Base Addition: Triethylamine (TEA) neutralizes HCl byproducts, improving reaction efficiency .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization yields >90% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) .

Optimization Tips:

  • Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
  • Employ Pd-catalyzed coupling for thiophene integration (e.g., Suzuki-Miyaura if halide intermediates are present) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm connectivity of pyridine (δ 8.4–8.6 ppm for aromatic protons), thiophene (δ 6.9–7.2 ppm), and naphthalene (δ 7.4–8.3 ppm). ¹³C signals for sulfonamide (S=O at ~115 ppm) validate the backbone .
  • Mass Spectrometry (HRMS): Exact mass (e.g., C₂₃H₂₁N₂O₂S₂: [M+H]+ calc. 437.1045) confirms molecular formula .
  • IR Spectroscopy: Peaks at ~1320 cm⁻¹ (asymmetric S=O) and ~1160 cm⁻¹ (symmetric S=O) confirm sulfonamide formation .

Q. Advanced: How can crystallographic data resolve structural ambiguities in this sulfonamide derivative?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-97) is ideal:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding between sulfonamide O and pyridine N may stabilize the crystal lattice .
  • Validation: Check R-factor (<5%) and electron density maps for disorder (e.g., thiophene ring orientation) .

Q. Advanced: How do conflicting biological activity data arise across studies, and what strategies resolve them?

Methodological Answer:
Contradictions often stem from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Solubility Issues: Use DMSO stocks ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .
  • Metabolic Stability: Screen for hepatic microsome degradation (e.g., human vs. rat CYP450 isoforms) to clarify species-specific effects .

Resolution Strategy:

  • Standardize assays (e.g., IC₅₀ measurements under identical pH/temperature).
  • Perform molecular docking to correlate structural features (e.g., sulfonamide H-bond donors) with target binding (e.g., carbonic anhydrase IX) .

Q. Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to assess:
    • Lipophilicity (LogP): Ideal range 2–3 for blood-brain barrier penetration.
    • hERG Inhibition: Predict cardiotoxicity via ligand-based models .
  • Toxicity Screening: Apply ProTox-II to identify hepatotoxicity alerts (e.g., naphthalene metabolites) .

Validation: Cross-reference with in vitro CYP450 inhibition assays (e.g., CYP3A4/2D6) and Ames test for mutagenicity .

Q. Basic: What are the primary biological targets of this compound, and how are preliminary screenings conducted?

Methodological Answer:

  • Target Hypothesis: Sulfonamides often inhibit enzymes like carbonic anhydrase, cyclooxygenase (COX), or kinases.
  • Screening Protocol:
    • Enzyme Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
    • Cell-Based Assays: Measure antiproliferative activity via MTT assay (IC₅₀ values in μM range) .
    • Selectivity: Test against off-targets (e.g., MMP-2/9) via zymography .

Q. Advanced: How can synthetic scalability challenges be addressed for multi-gram production?

Methodological Answer:

  • Continuous Flow Chemistry: Minimize batch variability using microreactors for sulfonamide coupling (residence time: 30 min at 60°C) .
  • Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for Suzuki reactions (reuse ≥5 cycles) .
  • Workflow Automation: Implement liquid handlers for amine precursor synthesis (yield reproducibility ±5%) .

Q. Advanced: What strategies differentiate stereochemical effects in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use CHIRALPAK® IG-U columns to resolve enantiomers (mobile phase: hexane/isopropanol) .
  • Dynamic NMR: Analyze diastereotopic protons (e.g., ethylenic H in thiophene side chain) at variable temperatures .
  • Stereoselective Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amine coupling .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight437.52 g/molHRMS
LogP3.2 ± 0.1SwissADME
Solubility (PBS)12 µM (pH 7.4)Shake-flask
Melting Point168–170°CDSC

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c25-28(26,22-11-3-8-19-7-1-2-10-21(19)22)24(14-12-20-9-5-15-27-20)17-18-6-4-13-23-16-18/h1-11,13,15-16H,12,14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYNVKQUWTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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